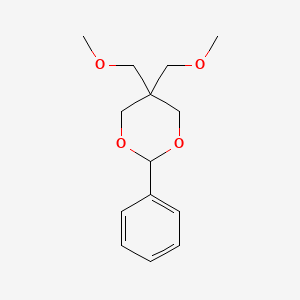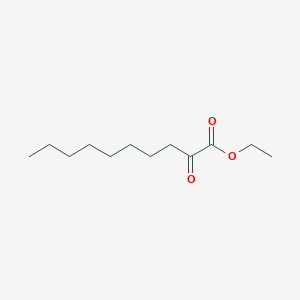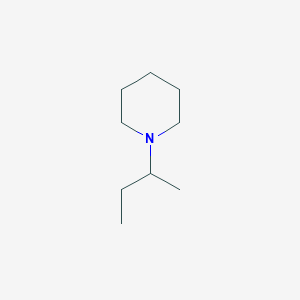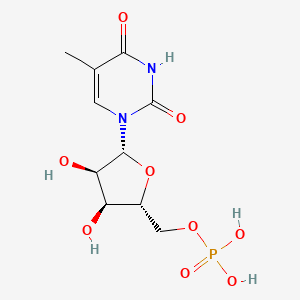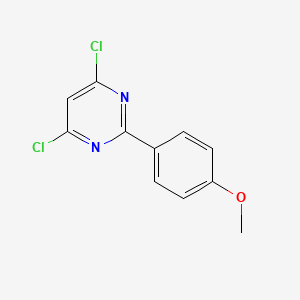
4,6-Dichloro-2-(4-methoxyphenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-(4-methoxyphenyl)pyrimidine is a heterocyclic aromatic organic compound It is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at the 4 and 6 positions and a methoxyphenyl group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(4-methoxyphenyl)pyrimidine typically involves the nucleophilic substitution of a pyrimidine derivative. One common method is the reaction of 4,6-dichloropyrimidine with 4-methoxyphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in a solvent such as toluene or ethanol, with a base like potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
4,6-Dichloro-2-(4-methoxyphenyl)pyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The methoxyphenyl group can undergo oxidation to form corresponding quinones or reduction to form phenols.
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, particularly at the methoxyphenyl ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups replacing the chlorine atoms.
Oxidation: Products include quinones derived from the methoxyphenyl group.
Reduction: Products include phenols and other reduced derivatives of the methoxyphenyl group.
科学研究应用
4,6-Dichloro-2-(4-methoxyphenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 4,6-Dichloro-2-(4-methoxyphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
4,6-Dichloro-2-(4-methylphenyl)-pyrimidine: Similar structure but with a methyl group instead of a methoxy group.
4,6-Dichloro-2-(4-nitrophenyl)-pyrimidine: Contains a nitro group, which significantly alters its electronic properties and reactivity.
4,6-Dichloro-2-(4-hydroxyphenyl)-pyrimidine: Features a hydroxy group, affecting its solubility and hydrogen bonding capabilities.
Uniqueness
4,6-Dichloro-2-(4-methoxyphenyl)pyrimidine is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.
属性
CAS 编号 |
83217-08-7 |
|---|---|
分子式 |
C11H8Cl2N2O |
分子量 |
255.1 g/mol |
IUPAC 名称 |
4,6-dichloro-2-(4-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)11-14-9(12)6-10(13)15-11/h2-6H,1H3 |
InChI 键 |
CHLAKIWCDADMAD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
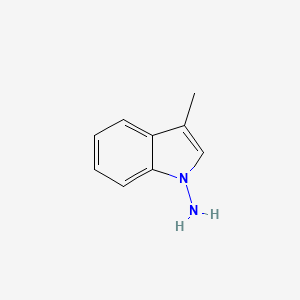
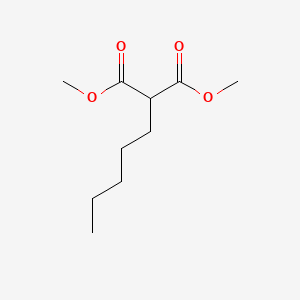
![3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine](/img/structure/B1625600.png)
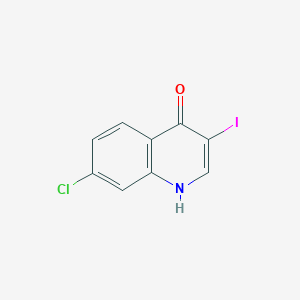
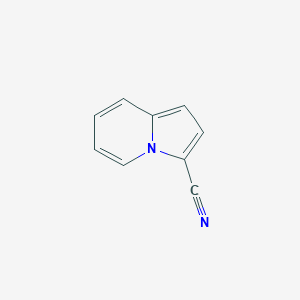
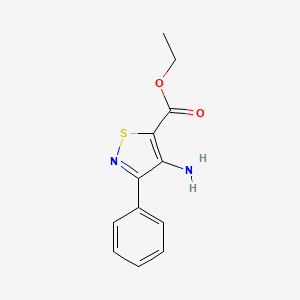


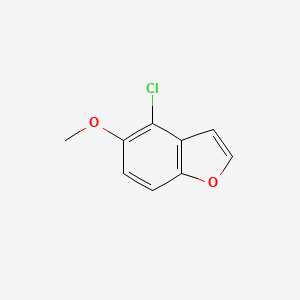
![4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1625611.png)
